5-Ethynyl-N-isopropylnicotinamide
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Overview
Description
5-Ethynyl-N-isopropylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of an ethynyl group attached to the nicotinamide ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N-isopropylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and an appropriate ethynylating agent.
Ethynylation: The ethynyl group is introduced to the nicotinamide ring through a reaction with an ethynylating agent under controlled conditions.
Isopropylation: The isopropyl group is then introduced to the nitrogen atom of the nicotinamide ring using an isopropylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-N-isopropylnicotinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Saturated nicotinamide derivatives.
Substitution Products: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-N-isopropylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-N-isopropylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to cellular energy production, DNA repair, and stress responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound without the ethynyl and isopropyl groups.
5-Ethynyl-N-methylnicotinamide: A similar compound with a methyl group instead of an isopropyl group.
5-Ethynyl-N-ethylnicotinamide: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
5-Ethynyl-N-isopropylnicotinamide is unique due to the presence of both the ethynyl and isopropyl groups, which impart distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
5-ethynyl-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-4-9-5-10(7-12-6-9)11(14)13-8(2)3/h1,5-8H,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWJZJDKYSBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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